6-Propylpiperidine-2-one
Description
6-Propylpiperidine-2-one is a six-membered lactam (cyclic amide) featuring a propyl substituent at the 6-position of the piperidine ring. Its structure combines the rigidity of the lactam ring with the hydrophobic character of the propyl chain, making it a compound of interest in pharmaceutical and materials chemistry. Key physical properties include a molecular formula of C₈H₁₅NO, a molecular weight of 141.21 g/mol, and characteristic IR absorption bands for the lactam carbonyl group (~1670–1700 cm⁻¹) .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-propylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-4-7-5-3-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
JIGQDQXHKVNRJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-propylpiperidine-2-one with analogous lactams and piperidine derivatives, focusing on physicochemical properties, reactivity, and applications.
Structural Analogues
| Compound | Structure | Substituent Position | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Piperidine lactam | 6-propyl | Lactam (C=O) | 141.21 |
| Piperidine-2-one | Piperidine lactam | None | Lactam (C=O) | 99.13 |
| 5-Methylpiperidine-2-one | Piperidine lactam | 5-methyl | Lactam (C=O) | 113.16 |
| Pyrrolidin-2-one | Pyrrolidine lactam | None | Lactam (C=O) | 85.10 |
Key Observations :
- Solubility : Hydrophobicity increases with the propyl substituent, likely reducing aqueous solubility relative to piperidine-2-one or pyrrolidin-2-one.
Spectroscopic Data
| Compound | IR (C=O stretch, cm⁻¹) | ¹³C NMR (Carbonyl δ, ppm) |
|---|---|---|
| This compound | ~1680–1700 | ~175–180 |
| Piperidine-2-one | ~1700–1720 | ~180–185 |
| Pyrrolidin-2-one | ~1685–1710 | ~170–175 |
Note: The electron-donating propyl group in this compound slightly lowers the carbonyl stretching frequency compared to piperidine-2-one, indicating reduced electron withdrawal from the lactam nitrogen .
Limitations and Knowledge Gaps
The evidence provided lacks direct studies on this compound, necessitating extrapolation from structural analogues. Key gaps include:
- Experimental Data: No NMR, MS, or elemental analysis for this compound is available in the provided sources.
- Biological Activity: No direct pharmacological studies are cited.
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